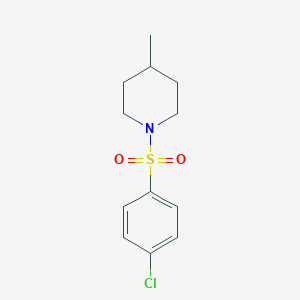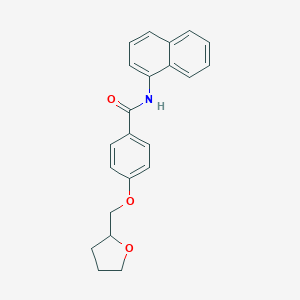![molecular formula C20H22N2O5S B365925 ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate CAS No. 327070-60-0](/img/structure/B365925.png)
ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate” is a chemical compound with the molecular formula C20H22N2O5S . It has a molecular weight of 402.464 .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This is attached to a phenyl group through a sulfonyl linkage .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Unfortunately, the boiling point, melting point, and flash point are not specified in the available data .科学的研究の応用
Antiviral Applications
Indole derivatives, which include the core structure of ethyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate, have been reported to exhibit significant antiviral activities . These compounds can be designed to target specific viral enzymes or replication mechanisms, offering potential therapeutic options against various RNA and DNA viruses.
Anti-HIV Potential
The indole moiety is a critical component in the synthesis of compounds with anti-HIV properties. Novel indolyl and oxochromenyl xanthenone derivatives, for instance, have shown promise in molecular docking studies as inhibitors of HIV-1 . This suggests that our compound of interest could be modified to enhance its efficacy against HIV strains.
Anticancer Activity
Indole derivatives are known to play a role in the treatment of cancer. By interfering with cell proliferation pathways or inducing apoptosis in cancer cells, these compounds can be valuable in oncological research and therapy . Ethyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate could be investigated for its potential anticancer effects.
Agricultural Use
While specific data on the agricultural applications of this compound is not readily available, indole derivatives are often explored for their plant growth regulatory properties. They can act as precursors to plant hormones or as agents that protect plants from pathogens .
Materials Science
In materials science, indole derivatives can contribute to the development of new polymers or coatings with specific properties such as enhanced durability or resistance to environmental stressors. The sulfonyl and anilino groups in ethyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate could be key in such applications .
Environmental Science
Compounds like ethyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate may be used in environmental science for the remediation of pollutants or as part of biosensors to detect environmental contaminants. Their chemical structure allows for modifications that can bind or react with specific pollutants .
Biochemistry Research
In biochemistry, indole derivatives are utilized to study enzyme mechanisms or as substrates in enzymatic reactions. The compound could be used to probe the function of sulfonyltransferases or other enzymes that interact with sulfonyl-containing substrates .
Pharmacological Studies
Ethyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate can be a valuable tool in pharmacological studies to understand drug-receptor interactions, especially due to its indole core, which is a common pharmacophore in many drugs .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These can range from antiviral to anticancer activities, each of which involves different biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
特性
IUPAC Name |
ethyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-2-27-20(24)12-11-19(23)21-16-7-9-17(10-8-16)28(25,26)22-14-13-15-5-3-4-6-18(15)22/h3-10H,2,11-14H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTVRLFPXXUJGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Chlorophenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B365873.png)


![5-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexyl]amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B365891.png)
![2-amino-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B365896.png)

![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B365900.png)

![2-(1,3-Benzothiazol-2-yl)-4-[N-(3,4-dimethoxyphenyl)-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one](/img/structure/B365913.png)
![3-[(3-Phenylpropanoyl)amino]benzamide](/img/structure/B365919.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-naphthylacetamide](/img/structure/B365934.png)
![Methyl 4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzoate](/img/structure/B365988.png)

![Methyl 4-{[(2-furylmethyl)amino]carbonyl}benzoate](/img/structure/B365998.png)